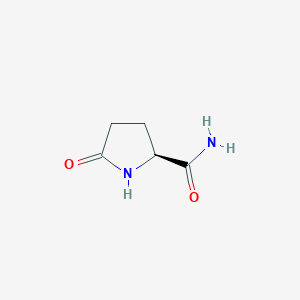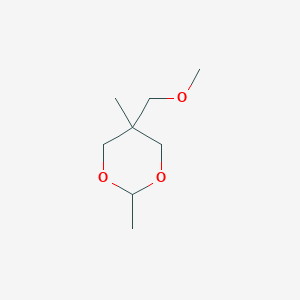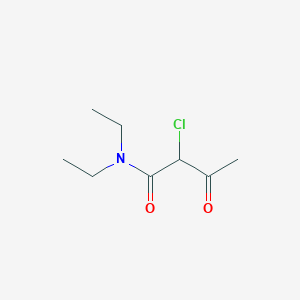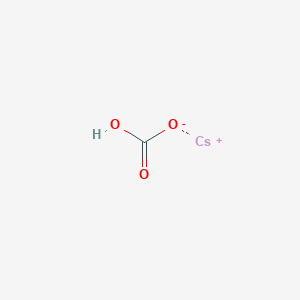
Triallyl Isocyanurat
Übersicht
Beschreibung
Triallyl isocyanurate is a trifunctional monomer with the chemical formula C12H15N3O3 . It is widely used in various industrial applications due to its ability to enhance hardness, heat resistance, solvent resistance, and electrical properties in polymer systems. This compound is particularly valuable in the production of polyolefins, epoxies, polyesters, and polyvinyl chloride .
Wissenschaftliche Forschungsanwendungen
Triallyl isocyanurate has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Triallyl isocyanurate (TAIC) is a multifunctional monomer that primarily targets various polymer systems, including polyolefins, epoxies, polyesters, and polyvinyl chloride . It is also used as a coagent for peroxide crosslinking or radiation crosslinking of Chlorinated Polyethylene (CPE), EPDM, Fluroelaster, and others .
Mode of Action
TAIC acts as a crosslinking agent in the polymerization process. It enhances the crosslinking rate and also improves heat resistance, compression set, and abrasion resistance . TAIC can transport electrons and protons quickly with a reaction potential barrier of 0.66 eV. The double bond in TAIC opens through an intramolecular isomerization reaction, and the TAIC radical cross-links with the PE radical at three reaction sites, where the multiplication cross-linking effect is present .
Biochemical Pathways
The primary biochemical pathway of TAIC involves its degradation through the application of an ozone (O3)/ultraviolet (UV) process . Four possible degradation pathways were proposed based on the organic compounds of intermediate products identified during TAIC degradation .
Result of Action
The result of TAIC’s action is the formation of a robust chemical structure with high sulfur loading . This leads to improved electrochemical performance in Li/Na–S batteries . In the polymerization of TAIC, the conversion dependence of the molecular weight distribution profiles of resulting prepolymers was different from that in diallyl terephthalate (DAT) polymerization .
Action Environment
The action of TAIC is influenced by environmental factors. For instance, pH impacts both the direct and indirect oxidation processes during TAIC degradation . Acidic and alkaline conditions preferred direct and indirect reactions respectively, with a pH of 9 achieving maximum Total Organic Carbon (TOC) removal . Both CO 32– and HCO 3– decreased TOC removal, however only CO 32– negatively impacted TAIC degradation . Effects of Cl – as a radical scavenger became more marked only at high concentrations (over 500 mg/L Cl – ) . Particulate and suspended matter could hinder the transmission of ultraviolet light and reduce the production of HO .
Biochemische Analyse
Biochemical Properties
It is known that Triallyl isocyanurate can participate in polymerization reactions, leading to the formation of cross-linked polymers . The bulky isocyanurate side groups in Triallyl isocyanurate may influence the reactivity of growing polymer radicals
Molecular Mechanism
It is known to participate in polymerization reactions, leading to the formation of cross-linked polymers . The abundant C-C bonds and triazines in Triallyl isocyanurate are utilized as vulcanization accelerators to cross-link the matrices
Temporal Effects in Laboratory Settings
It is known that Triallyl isocyanurate can enhance the stability of certain materials under high-voltage conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triallyl isocyanurate can be synthesized through the catalytic reaction of isocyanuric acid and chloropropene in the presence of a quaternary ammonium salt catalyst. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature range of 70-105°C. The reaction mixture is then cooled, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, triallyl isocyanurate is produced using a similar catalytic process. The isocyanurate and catalyst are added to a solvent, and chloropropene is introduced dropwise under controlled temperature conditions. After the reaction is complete, the product is isolated and purified through distillation to obtain high-purity triallyl isocyanurate .
Analyse Chemischer Reaktionen
Types of Reactions: Triallyl isocyanurate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where its allyl groups are replaced by other functional groups.
Polymerization: Triallyl isocyanurate can undergo polymerization reactions, forming cross-linked polymer networks that improve material properties.
Common Reagents and Conditions:
Polymerization: The compound can be polymerized using initiators such as benzophenone under UV radiation.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
Triallyl cyanurate: Similar in structure and used as a cross-linking agent in polymers.
Isocyanuric acid: A precursor in the synthesis of triallyl isocyanurate and other derivatives.
Chloropropene: Used in the synthesis of triallyl isocyanurate.
Uniqueness: Triallyl isocyanurate is unique due to its trifunctional nature, allowing it to form highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring enhanced mechanical and thermal stability. Its ability to form protective films through oxidation further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMNUTZXSVSERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26355-18-0 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26355-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0026175 | |
| Record name | Triallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS] | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triallyl isocyanurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10063 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
300 to 306 °F at 4 mmHg (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.159 (NTP, 1992) - Denser than water; will sink | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1025-15-6 | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triallyl isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triallyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001025156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48OBJ1G11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
74 to 77 °F (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Triallyl Isocyanurate?
A: Triallyl Isocyanurate has a molecular formula of C12H15N3O3 and a molecular weight of 249.26 g/mol. []
Q2: What spectroscopic techniques are used to characterize Triallyl Isocyanurate?
A: Researchers utilize various spectroscopic techniques to characterize Triallyl Isocyanurate, including Fourier Transform Infrared (FTIR) spectroscopy, 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC). [, ]
Q3: What are the primary applications of Triallyl Isocyanurate?
A: Triallyl Isocyanurate is widely used as a crosslinking agent in various polymers, enhancing their thermal, mechanical, and electrical properties. It finds applications in high-performance materials for high-frequency applications, insulation materials for high-voltage cables, and shape memory polymers. [, , , , ]
Q4: How does Triallyl Isocyanurate enhance the properties of polymers?
A: Triallyl Isocyanurate acts as a multi-functional crosslinker, forming a network structure within the polymer matrix during polymerization or curing. This crosslinking significantly improves the thermal stability, mechanical strength, and chemical resistance of the resulting material. [, , , , ]
Q5: How does the concentration of Triallyl Isocyanurate affect the properties of a crosslinked polymer?
A: Increasing the concentration of Triallyl Isocyanurate generally increases the crosslinking density of the polymer network. This leads to enhanced thermal and mechanical properties but can also increase the material's brittleness at higher concentrations. [, , ]
Q6: Is there a relationship between the brittleness and the network structure of Triallyl Isocyanurate resins?
A: Yes, the brittleness of Triallyl Isocyanurate resins is linked to the homogeneity of their network structure. Research suggests that the polymerization of Triallyl Isocyanurate leads to a more homogeneous network with incomplete intermolecular crosslinking due to polymer chain rigidity, contributing to brittleness. []
Q7: Can the toughness of Triallyl Isocyanurate resins be improved using techniques typically applied to Diallyl Phthalate resins?
A: Studies have shown that methods used to improve the toughness of Diallyl Phthalate resins are not as effective with Triallyl Isocyanurate resins. This difference is attributed to the distinct network structures formed by these two types of allyl resins. []
Q8: What are some specific examples of how Triallyl Isocyanurate is used in polymers?
A: Triallyl Isocyanurate is used in polylactic acids to improve heat resistance [], in polyurethane/epoxy resin blends to enhance underwater acoustic absorption properties [], and in low-density polyethylene composites to improve shape memory behavior [].
Q9: How does the presence of Triallyl Isocyanurate affect the polymerization process?
A: Triallyl Isocyanurate can affect polymerization kinetics and resulting polymer properties. Compared to its isomer Triallyl Cyanurate, TAIC gels at a lower conversion due to its greater primary chain length, despite undergoing more cyclic polymerization. [, , ]
Q10: What is the impact of solvent choice on the radical polymerization of Triallyl Isocyanurate?
A: Using a poor solvent during radical polymerization of Triallyl Isocyanurate, such as hexyl benzoate, leads to an increased rate of polymerization, a larger primary chain length, and earlier gelation compared to polymerization in a good solvent like methyl benzoate. []
Q11: What is unique about the polymerization behavior of Triallyl Isocyanurate?
A: Triallyl Isocyanurate exhibits a distinct polymerization behavior characterized by an accumulation of radicals before gelation and an enhanced occurrence of intermolecular crosslinking at the early stages of polymerization. [, ]
Q12: How is computational chemistry used to study the reaction of Triallyl Isocyanurate in polyethylene crosslinking?
A: Density Functional Theory (DFT) calculations are used to investigate the reaction mechanisms and energetics of Triallyl Isocyanurate during the UV radiation cross-linking of polyethylene. [, ]
Q13: Are there methods for treating wastewater generated during Triallyl Isocyanurate production?
A: Yes, researchers have developed methods for treating Triallyl Isocyanurate production wastewater. These methods often involve a combination of techniques, such as homogenization, ozone oxidation treatment, resin adsorption, and biochemical treatment to meet discharge standards. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane](/img/structure/B93726.png)

